
2,7-Dibromo-9H-fluoren-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9H-fluoren-9-OL is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position of the fluorene structure. It is commonly used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9H-fluoren-9-OL typically involves the bromination of fluorene derivatives. One common method involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9H-fluoren-9-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a different functional group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenones .
Aplicaciones Científicas De Investigación
2,7-Dibromo-9H-fluoren-9-OL has several scientific research applications:
Materials Science: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9H-fluoren-9-OL involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its behavior in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: This compound is similar but lacks the hydroxyl group, making it less reactive in certain types of reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This derivative has additional methyl groups, which can affect its solubility and reactivity.
Uniqueness
2,7-Dibromo-9H-fluoren-9-OL is unique due to the presence of both bromine atoms and a hydroxyl group, which provide a combination of reactivity and functional versatility. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
748187-31-7 |
|---|---|
Fórmula molecular |
C13H8Br2O |
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
2,7-dibromo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
Clave InChI |
BXARCPQQUNJPJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


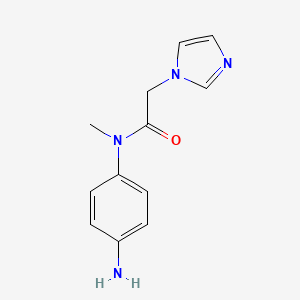
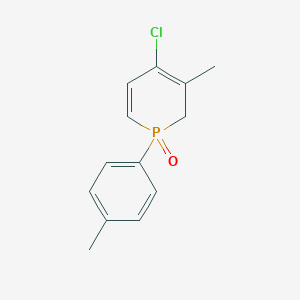
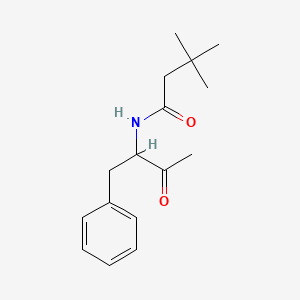
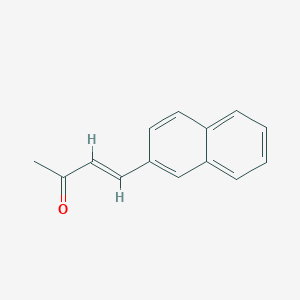
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
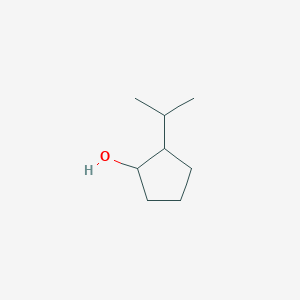

![2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B12520523.png)
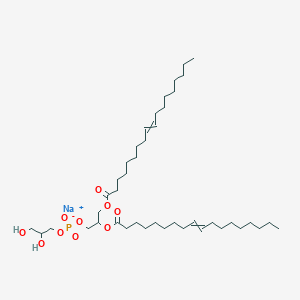
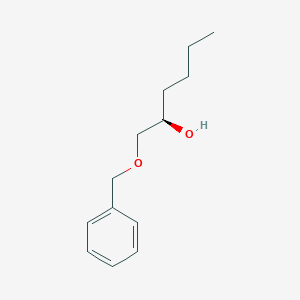
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)

